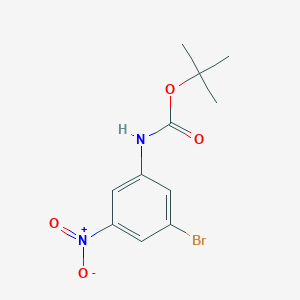
2,3-Dichloro-4-iodoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-4-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the direct iodination of 2,3-dichloroaniline. This can be achieved by reacting 2,3-dichloroaniline with iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective substitution of the iodine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the chlorination of aniline to produce 2,3-dichloroaniline, followed by iodination under controlled conditions. The use of catalysts and optimized reaction parameters is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloro-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2,3-dichloro-4-aminobenzene can be formed.
Oxidation Products: Nitro derivatives like 2,3-dichloro-4-nitroaniline.
Reduction Products: Amines such as this compound.
Aplicaciones Científicas De Investigación
2,3-Dichloro-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-4-iodoaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-Chloro-4-iodoaniline: Similar structure but with one less chlorine atom.
2,4-Dichloroaniline: Lacks the iodine atom.
4-Iodoaniline: Contains only the iodine substitution without chlorine atoms.
Uniqueness: 2,3-Dichloro-4-iodoaniline is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of halogens makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H4Cl2IN |
|---|---|
Peso molecular |
287.91 g/mol |
Nombre IUPAC |
2,3-dichloro-4-iodoaniline |
InChI |
InChI=1S/C6H4Cl2IN/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,10H2 |
Clave InChI |
MNIFSZXBYDWWNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)Cl)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


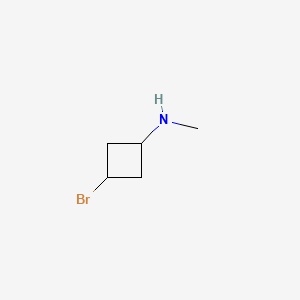
![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)

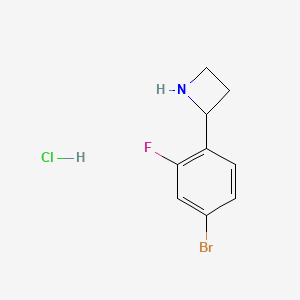

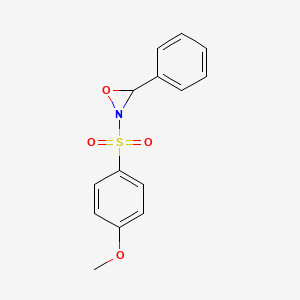
![4-Boc-6-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13488912.png)
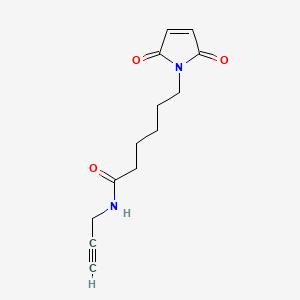
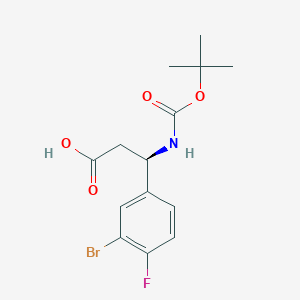
![Methyl 5-ethyl-2-isopropyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13488932.png)

amine](/img/structure/B13488948.png)

